molecular formula C10H13Cl2NO4S B497851 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide CAS No. 915915-19-4

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B497851
CAS No.: 915915-19-4
M. Wt: 314.18g/mol
InChI Key: DSXPEGJLAXVSOV-UHFFFAOYSA-N
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Description

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C9H11Cl2NO3S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide group can be reduced to form amines.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and sulfonic acids.

    Reduction Reactions: Products include amines and alcohols.

    Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide

Uniqueness

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO4S/c1-16-4-3-13-18(14,15)10-6-7(11)9(17-2)5-8(10)12/h5-6,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXPEGJLAXVSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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